molecular formula C23H22N4O7S B11539733 Methyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11539733
M. Wt: 498.5 g/mol
InChI Key: GUGVLYBUPYWRFT-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:

    This compound: belongs to the quinoline family and contains various functional groups, including an amino group, a nitro group, and a sulfamoyl group. Its chemical formula is quite intricate: C23H20N4O7S.

Preparation Methods

The synthetic routes for this compound involve several steps, including cyclization reactions. Unfortunately, specific literature on the direct synthesis of this exact compound is scarce. we can draw insights from related quinoline derivatives. For instance, the quinazoline scaffold has structural similarities and might serve as a starting point . Further research is needed to establish a direct synthetic pathway.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group (NO~2~) can undergo reduction to an amino group (NH~2~) or oxidation to a nitroso group (NO).

    Substitution: The compound may participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group (carboxylate) can be hydrolyzed to the corresponding carboxylic acid.

    Amide Formation: The amino group can react with acyl chlorides to form amides.

Common Reagents and Conditions::

    Reduction: Hydrogen gas (H~2~) with a catalyst (e.g., palladium on carbon) for nitro group reduction.

    Substitution: Nucleophiles (e.g., amines) in the presence of Lewis acids (e.g., AlCl3).

    Hydrolysis: Acidic or basic conditions.

    Amide Formation: Acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine).

Major Products:: The major products depend on the specific reaction conditions and substituents. Hydrolysis would yield the corresponding carboxylic acid, while reduction would lead to the amino derivative.

Scientific Research Applications

This compound’s applications span various fields:

    Medicine: It might exhibit antidiabetic properties due to its structural features. Further studies are needed to explore its potential as an α-glucosidase inhibitor.

    Chemistry: Researchers can use it as a building block for designing novel quinoline-based drugs.

    Industry: Its synthesis could be optimized for industrial production.

Mechanism of Action

The compound likely exerts its effects by inhibiting enzymes involved in carbohydrate metabolism. For example, it may inhibit α-glucosidase and α-amylase, thus reducing postprandial hyperglycemia.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related quinoline derivatives like quinazolines and other antidiabetic agents.

Properties

Molecular Formula

C23H22N4O7S

Molecular Weight

498.5 g/mol

IUPAC Name

methyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H22N4O7S/c1-34-23(29)21-19(13-4-2-5-15(12-13)27(30)31)20-17(6-3-7-18(20)28)26(22(21)24)14-8-10-16(11-9-14)35(25,32)33/h2,4-5,8-12,19H,3,6-7,24H2,1H3,(H2,25,32,33)

InChI Key

GUGVLYBUPYWRFT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC2)C4=CC=C(C=C4)S(=O)(=O)N)N

Origin of Product

United States

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